![molecular formula C19H18N2O2 B14197841 (4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one CAS No. 919787-49-8](/img/structure/B14197841.png)
(4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative This compound is notable for its unique structure, which combines an indole moiety with an oxazolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Indole Derivative: The starting material, 1-benzyl-1H-indole, is synthesized through a Fischer indole synthesis or other suitable methods.
Oxazolidinone Ring Formation: The indole derivative is then reacted with an appropriate oxazolidinone precursor under controlled conditions to form the desired compound. This step often involves the use of reagents such as phosgene or its derivatives, and the reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified oxidation states.
Substitution: Substituted products with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
(4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The indole moiety allows the compound to bind to various biological receptors, while the oxazolidinone ring can interact with enzymes and other proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one: The enantiomer of the compound, differing in its stereochemistry.
(4S)-4-[(1-Phenyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one: A similar compound with a phenyl group instead of a benzyl group.
Uniqueness
(4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one is unique due to its specific combination of an indole moiety and an oxazolidinone ring. This structure imparts distinct chemical and biological properties, making it valuable in various research applications.
Eigenschaften
CAS-Nummer |
919787-49-8 |
|---|---|
Molekularformel |
C19H18N2O2 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
(4S)-4-[(1-benzylindol-3-yl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H18N2O2/c22-19-20-16(13-23-19)10-15-12-21(11-14-6-2-1-3-7-14)18-9-5-4-8-17(15)18/h1-9,12,16H,10-11,13H2,(H,20,22)/t16-/m0/s1 |
InChI-Schlüssel |
RXZRNYAHDZWYIA-INIZCTEOSA-N |
Isomerische SMILES |
C1[C@@H](NC(=O)O1)CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Kanonische SMILES |
C1C(NC(=O)O1)CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Methoxyamino)methyl]phenol](/img/structure/B14197758.png)
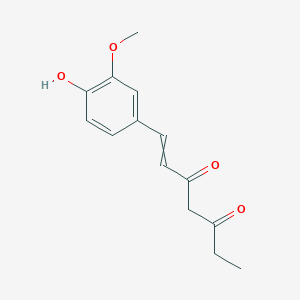
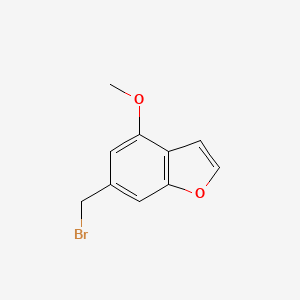
![5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B14197773.png)
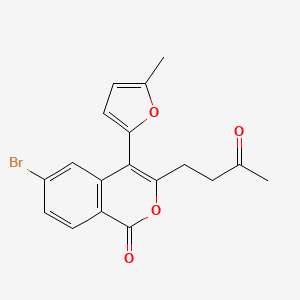
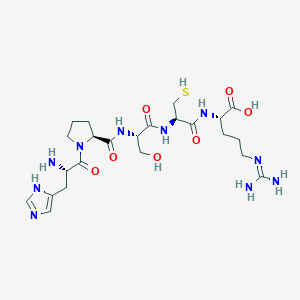

![1-[(2S)-1-Phenylpropan-2-yl]piperidine](/img/structure/B14197797.png)
![2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile](/img/structure/B14197799.png)
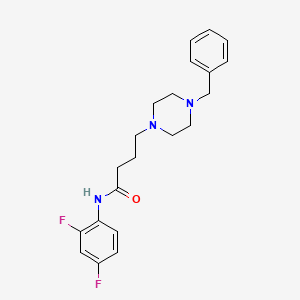
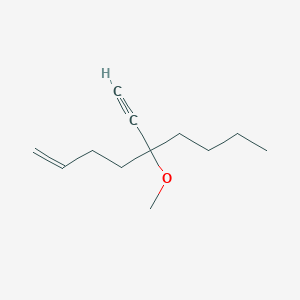
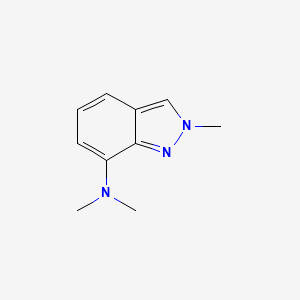
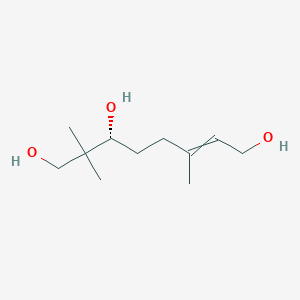
![2-(Difluoromethyl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14197829.png)
